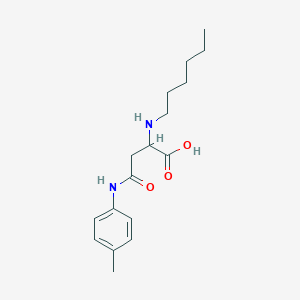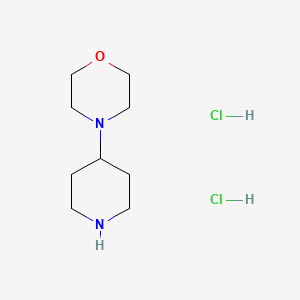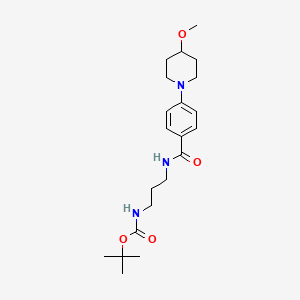
2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid
カタログ番号 B2762066
CAS番号:
1046806-17-0
分子量: 306.406
InChIキー: JYFQZNOBYWOVSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a compound like this would likely involve the reaction of a suitable carboxylic acid or ester with an amine to form an amide . The specific details of the synthesis would depend on the starting materials and reaction conditions.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the carboxylic acid group can undergo reactions such as esterification and amide formation . The amine groups can participate in reactions such as the formation of amides and imines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and functional groups .科学的研究の応用
Supramolecular Synthons and Crystal Structures
- Supramolecular Synthons in N-(Aryl)-Succinamic and N-(Aryl)-Maleamic Acids : A study by PrakashShet et al. (2018) investigated the crystal structures of N-(aryl)-succinamic acids, including compounds similar to 2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid. The study highlighted the presence of specific supramolecular synthons, crucial for understanding the crystal packing and intermolecular interactions in these compounds (PrakashShet et al., 2018).
Supramolecular Hydrogels
- Assembling and Releasing Performance of Supramolecular Hydrogels : Wang et al. (2007) explored the formation of supramolecular hydrogels from simple drug compounds including 4-oxo-4-(2-pyridinylamino)butanoic acid. These hydrogels showed varied drug release speeds depending on their backbone structures, demonstrating potential pharmaceutical applications (Wang et al., 2007).
Molecular Assembling and Stability
- Controlled Microstructures and Stability via Molecular Assembling : Wu et al. (2007) examined the formation of supramolecular hydrogels with controlled microstructures and stability through molecular assembling. This study provides insights into the design and stability control of hydrogels for various applications (Wu et al., 2007).
Molecular Structure Analysis
- Hirshfeld Surface Analysis of 4-Oxo-4-(Pyridin-3-ylamino)butanoic Acid : Naveen et al. (2016) analyzed the molecular and crystal structure of a compound similar to 2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid. Such studies are crucial for understanding the molecular geometry and potential chemical reactivity of these compounds (Naveen et al., 2016).
Optical Gating of Synthetic Ion Channels
- Optical Gating of Synthetic Ion Channels : A study by Ali et al. (2012) utilized a derivative of 4-oxo-4-butanoic acid to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This research presents potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(hexylamino)-4-(4-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-4-5-6-11-18-15(17(21)22)12-16(20)19-14-9-7-13(2)8-10-14/h7-10,15,18H,3-6,11-12H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFQZNOBYWOVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC=C(C=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2761983.png)
![Tert-butyl 6-[(prop-2-enoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2761987.png)
![1-Methyl-3-(oxolan-2-ylmethyl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2761988.png)
![N-(3-chlorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2761989.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)
![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)
![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2761994.png)



![4-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2762001.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2762003.png)
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2762004.png)